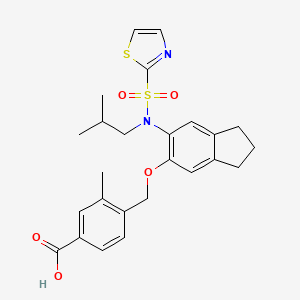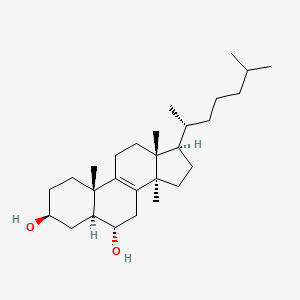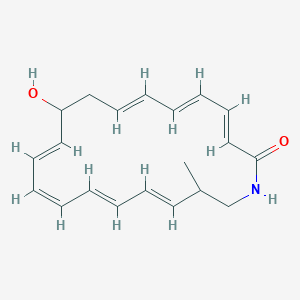
2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid is a tyrosine derivative.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
Anti-inflammatory Activities : Phenolic compounds related to 2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid have shown anti-inflammatory activities. New phenolic compounds isolated from Eucommia ulmoides Oliv., including variants of dihydroxyphenylpropanoic acid, exhibit modest inhibitory activities on LPS-induced NO production in macrophage cells (Ren et al., 2021).
Antioxidant Properties : Synthesized derivatives of dihydroxyphenylpropanoic acid have shown potential as antioxidants. For instance, conjugates of amino acids with nifedipine, derived from dihydroxyphenylpropanoic acid, exhibited significant in vitro antioxidant action (Subudhi & Sahoo, 2011).
Synthesis and Structural Analysis
Crystal Structure Analysis : Derivatives of dihydroxyphenylpropanoic acid, like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, have been synthesized to enhance chemical stability and liposolubility. Their crystal structures have been analyzed through X-ray diffraction, providing insights into the stereochemistry of these compounds (Chen et al., 2016).
Radiation-Induced Modification : Research on poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including variants of dihydroxyphenylpropanoic acid, showcases their application in material science. These modifications enhance thermal stability and have potential medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Biological Activity and Drug Development
Antifungal Peptides : Computational studies on antifungal tripeptides, including derivatives of dihydroxyphenylpropanoic acid, have been conducted to predict their bioactivity and molecular properties. This research aids in drug design processes, especially for antifungal applications (Flores-Holguín et al., 2019).
Synthesis of Pt(II)-Complexes : Novel platinum complexes synthesized with an alanine-based amino acid derivative of dihydroxyphenylpropanoic acid have shown moderate cytotoxic activity on cancer cells and potential to bind DNA sequences. These findings are significant for cancer therapy research (Riccardi et al., 2019).
Eigenschaften
Molekularformel |
C9H10ClNO4 |
|---|---|
Molekulargewicht |
231.63 g/mol |
IUPAC-Name |
2-amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15) |
InChI-Schlüssel |
KRPPPARIXWCOIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)
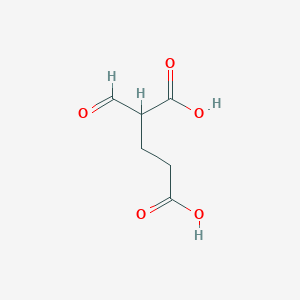
![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
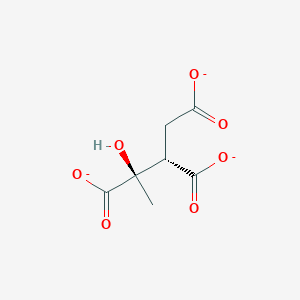
![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)
![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
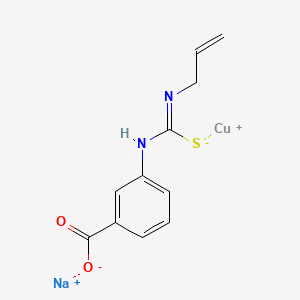
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
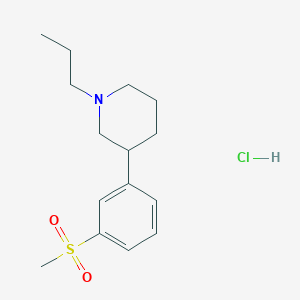
![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)
